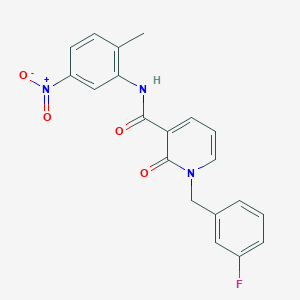

1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound is a dihydropyridine-3-carboxamide derivative featuring a 3-fluorobenzyl group at position 1 and a 2-methyl-5-nitrophenyl substituent on the carboxamide nitrogen. The 2-oxo-1,2-dihydropyridine core provides a rigid scaffold, while the fluorinated benzyl and nitrophenyl groups contribute to its electronic and steric properties. Such structural motifs are common in kinase inhibitors and anticancer agents due to their ability to modulate enzyme binding and cellular permeability .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-7-8-16(24(27)28)11-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-15(21)10-14/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMJUMXVXIQNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a dihydropyridine core with multiple substituents that enhance its biological profile. The presence of a fluorobenzyl group and a nitrophenyl moiety contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 367.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O3 |

| Molecular Weight | 367.37 g/mol |

| Structure | Dihydropyridine core with fluorobenzyl and nitrophenyl groups |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells, demonstrating IC50 values in the low micromolar range.

The mechanism by which this compound exerts its biological effects involves interaction with cellular pathways that regulate proliferation and apoptosis. Preliminary studies suggest that it may interfere with key signaling pathways, although specific targets remain under investigation.

Case Studies

- Study on MCF-7 Cell Line : In vitro assays demonstrated that the compound inhibited cell growth with an IC50 value of approximately 12 µM. The study utilized MTT assays to quantify cell viability.

- Comparative Analysis : A comparative study involving structurally similar compounds highlighted the unique activity profile of this compound, emphasizing its enhanced potency due to the fluorine substitution which improves lipophilicity and bioavailability.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Early findings suggest favorable absorption characteristics; however, comprehensive toxicity assessments are required to evaluate safety profiles for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

Compound 6d : (E)-4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Key Differences :

- Replaces the 3-fluorobenzyl group with a 4-nitrostyryl moiety.

- Introduces a hydroxyl group at position 4 and a second nitro group at position 3.

- Reduced steric bulk compared to the 2-methyl-5-nitrophenyl group in the target compound.

Formula XXI (Merestinib) : N-(3-Fluoro-4-{[1-Methyl-6-(1H-Pyrazol-4-yl)-1H-Indazol-5-yl]Oxy}Phenyl)-1-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Key Differences :

- Substitutes the 3-fluorobenzyl group with a 4-fluorophenyl ring.

- Adds a complex indazole-pyrazole substituent on the phenyl ring.

- Implications :

Example 11 Derivatives : N-{1-[6-tert-Butyl-5-Methoxy-8-(2-Oxo-1,2-Dihydropyridin-3-yl)Quinolin-3-yl]Azetidin-3-ylMethyl}-Methanesulfonamide (1-19 & 1-22)

- Key Differences: Replaces the benzyl group with a quinoline-azetidine-methanesulfonamide chain. Introduces tert-butyl and methoxy groups for steric and electronic modulation.

- Implications: The quinoline moiety enhances π-π stacking interactions in hydrophobic binding pockets. Methanesulfonamide improves water solubility, contrasting with the lipophilic nitrophenyl group in the target compound .

Structural Comparison Table

| Feature | Target Compound | Compound 6d | Merestinib (XXI) | Example 11 Derivatives |

|---|---|---|---|---|

| Core Structure | 2-Oxo-1,2-dihydropyridine | 2-Oxo-1,2-dihydropyridine | 2-Oxo-1,2-dihydropyridine | 2-Oxo-1,2-dihydropyridine + Quinoline |

| Position 1 Substituent | 3-Fluorobenzyl | 4-Nitrostyryl | 4-Fluorophenyl | Quinoline-Azetidine-Methanesulfonamide |

| Carboxamide Substituent | 2-Methyl-5-Nitrophenyl | 4-Nitrostyryl | 3-Fluoro-4-Indazolyl-Oxy Phenyl | Methanesulfonamide |

| Electronic Effects | Moderate EWG (NO₂, F) | Strong EWG (Dual NO₂) | Moderate EWG (F, Pyrazole) | Mixed (t-Bu, OMe, SO₂NH₂) |

| Therapeutic Potential | Kinase inhibition (hypothesized) | Thermal dimerization reactions | Anti-AXL ADC (clinical) | Kinase/protease inhibition |

Abbreviations: EWG = Electron-Withdrawing Group; ADC = Antibody-Drug Conjugate.

Research Findings and Implications

- Target Compound: The 3-fluorobenzyl and 2-methyl-5-nitrophenyl groups balance lipophilicity and electronic effects, making it a candidate for intracellular kinase targeting.

- Compound 6d : Demonstrated thermal dimerization cyclization, suggesting reactivity that the target compound may lack due to its sterically shielded nitrophenyl group .

- Merestinib : As part of an anti-AXL antibody-drug conjugate, its fluorophenyl and pyrazole groups highlight the importance of fluorine in improving pharmacokinetics and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.